![molecular formula C13H11ClF3N5O3 B2852716 ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate CAS No. 338409-50-0](/img/structure/B2852716.png)
ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate is an organic compound primarily investigated for its unique chemical properties and potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate typically involves a series of reactions, including nucleophilic substitution and condensation. The initial step often involves the formation of an intermediate pyridine derivative through halogenation and subsequent trifluoromethylation. This intermediate is then coupled with hydrazine derivatives under specific conditions to form the hydrazino compound. The cyanoacryloyl group is introduced through a Knoevenagel condensation reaction, followed by the addition of ethyl carbamate under controlled conditions to yield the final product. Industrial production methods may vary, focusing on optimizing yield and purity through improved reaction conditions and purification processes.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation
Oxidative reactions can modify the hydrazino group, potentially leading to the formation of nitro or azo derivatives.
Reduction
Reduction of the compound might focus on the pyridine ring or the cyano group, producing amine derivatives.
Substitution
Nucleophilic substitution reactions involving the chlorinated pyridine ring can introduce different functional groups, allowing for further modifications. Common reagents include strong oxidizers like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products depend on the type of reaction and the specific conditions used.
Scientific Research Applications
Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate has several applications in scientific research:
Chemistry
Investigated for its reactivity and potential as a building block for more complex molecules.
Biology
Studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Medicine
Industry
Explored for its use in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and influencing their activity, which can result in various biological effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interactions with nucleic acids, depending on the specific context and application.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with hydrazino, cyano, or carbamate functional groups. Examples are:
Ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-ethoxyacryloyl)carbamate
Similar structure with an ethoxyacryloyl group.
Methyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate
Similar structure with a methyl carbamate group. Its uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
ethyl N-[(Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5O3/c1-2-25-12(24)21-11(23)7(4-18)5-20-22-10-9(14)3-8(6-19-10)13(15,16)17/h3,5-6,20H,2H2,1H3,(H,19,22)(H,21,23,24)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHZCOKRBCZFJS-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NNC1=C(C=C(C=N1)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
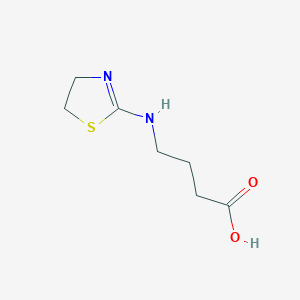
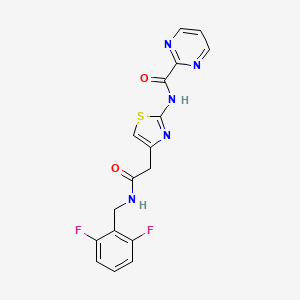



![n-[(Thian-4-yl)methyl]prop-2-enamide](/img/structure/B2852645.png)
![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)
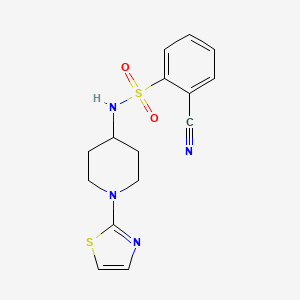
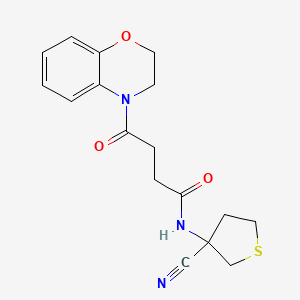
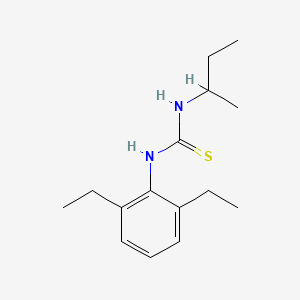
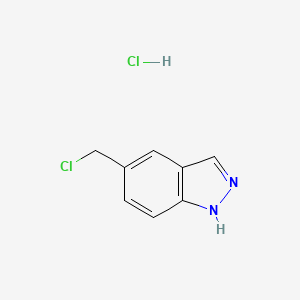
![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)
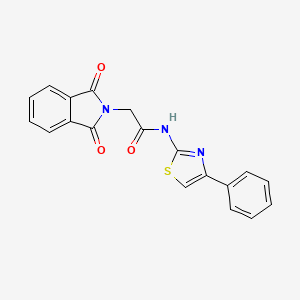
![N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2852656.png)
